molecular formula C15H15N3O2S B2767583 N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide CAS No. 1172749-93-7

N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide

Cat. No.: B2767583
CAS No.: 1172749-93-7
M. Wt: 301.36
InChI Key: XABLOIDGNCTDLA-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a synthetic hybrid molecule designed for advanced pharmaceutical and oncology research. It incorporates two privileged scaffolds in medicinal chemistry: the indole ring and the thiazole moiety, connected via a carboxamide linker. The indole nucleus is a well-established structural component in numerous bioactive compounds and natural products, known for its versatile interactions with biological targets . The thiazole ring, containing both nitrogen and sulfur, is a versatile heterocycle frequently found in molecules with a broad spectrum of therapeutic potentials, including anticancer effects . This specific molecular architecture is of significant interest in the development of novel targeted therapies. Compounds based on the indole-thiazole hybrid scaffold have recently demonstrated exceptional promise as multitarget agents in anticancer research . Such molecules have been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast carcinoma (e.g., MCF-7), liver carcinoma (HepG2), and colon carcinoma (HCT-116) . The proposed mechanism of action for related analogs includes the inhibition of key protein kinases critical for cancer progression, such as the epidermal growth factor receptor (EGFR), HER2, and vascular endothelial growth factor receptor-2 (VEGFR-2) . By disrupting these signaling pathways, these compounds can induce cell cycle arrest and promote apoptosis (programmed cell death) in malignant cells . Furthermore, molecular docking studies on similar structures suggest strong binding affinities to these enzymatic targets, providing a rationale for their observed biological activity . This product is intended for research purposes only, specifically for in vitro assays, target validation, and mechanism-of-action studies to further investigate its potential applications. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-18-12-5-3-2-4-10(12)8-13(18)15-17-11(9-21-15)14(20)16-6-7-19/h2-5,8-9,19H,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABLOIDGNCTDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Indole Ring: Starting from a suitable precursor, such as 2-nitrotoluene, the indole ring can be synthesized through a Fischer indole synthesis.

    Thiazole Ring Formation: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Coupling of Indole and Thiazole Rings: The indole and thiazole rings can be coupled through a condensation reaction, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The indole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride), and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would yield an amine.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. The compound's structure can be confirmed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into the molecular framework and functional groups present in the compound.

Anticancer Activity

This compound has shown promising results in anticancer studies. Its structural components suggest potential interactions with biological targets involved in tumor growth and proliferation.

  • Case Study 1 : In vitro studies have demonstrated that derivatives of thiazole compounds exhibit significant antiproliferative activity against various cancer cell lines, including breast and pancreatic cancer cells. For instance, similar thiazole derivatives have been reported to inhibit cell migration and induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against bacteria and fungi.

  • Case Study 2 : A study on related thiazole compounds revealed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Mechanistic Insights

The mechanism by which this compound exerts its effects is crucial for understanding its therapeutic potential.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets, which can help elucidate its mechanism of action. These studies often indicate favorable interactions with receptors involved in cancer cell signaling pathways.

Comparative Efficacy

To better understand the applications of this compound, a comparison with other similar compounds can be beneficial.

Compound NameAnticancer ActivityAntimicrobial ActivityReferences
This compoundModerate to highModerate
3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazole derivativesHighLow
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideModerateHigh

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The indole and thiazole rings could facilitate binding to biological targets through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares the target compound with structurally related thiazole-carboxamide derivatives from recent studies:

Compound Name / ID Thiazole Substituent (C2) Carboxamide Substituent (N) Molecular Weight (g/mol) Key Structural Notes
Target Compound 1-Methyl-1H-indol-2-yl 2-Hydroxyethyl ~331.37* Indole-thiazole hybrid; polar N-substituent
Compound 36 2-Methyl-1-(3,4,5-TMB**-amido)propyl Cyclopropyl ~435.50 Branched alkyl chain; trimethoxybenzamido
Compound 3 2-(Trifluoromethoxy)benzamido 1-Methylbenzimidazol-2-yl ~461.40 Electron-withdrawing substituents; benzimidazole
Compound 7d 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl 2,2,2-Trifluoroethyl 465.94 Halogen-rich; pyridinylpyrazole backbone
Compound 2a-2c 3-Formylindole-2-carboxylate 2-Amino-4-oxo-thiazol-5-ylidene ~300–350† Indole-thiazole hybrid; oxo-thiazole moiety

Calculated based on formula C₁₅H₁₇N₃O₂S.
*
TMB = 3,4,5-Trimethoxybenzamido.
†Estimated range from Scheme 2 .

Key Observations:
  • Biological Target Interactions : The indole group in the target compound and Compound 2a-2c may facilitate interactions with aromatic residues in enzymes or receptors, whereas halogenated analogs (e.g., Compound 7d ) could enhance binding to hydrophobic pockets.
  • Electron Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 3 ) may stabilize the thiazole ring, whereas the target compound’s indole moiety offers electron-rich properties.
Key Observations:
  • Low-Yield Challenges : Compound 36 achieved only 5% yield, likely due to steric hindrance from the trimethoxybenzamido group. The target compound’s synthesis (if similar to Compound 3 ) might require optimized coupling conditions.
  • High-Yield Success : Compound 3 achieved 64% yield using HBTU/DIPEA, suggesting that the target compound’s hydroxyethyl group could be incorporated efficiently with similar protocols.

Physicochemical and Analytical Data

Compound ID ¹H NMR Shifts (Key Peaks) ESI-MS (m/z) Physical State Reference
Target
Compound 3 δ 3.69 (s, 3H, CH₃), 7.16–8.85 (aromatic) 461.4 [M+H]+ White solid
Compound 7d 465.94 [M+H]+ White solid
Compound 36 ~435.5 [M+H]+ White solid
Key Observations:
  • Analytical Gaps : The target compound lacks reported NMR or MS data, but analogs like Compound 3 show distinct indole/benzimidazole proton signals (δ 7.16–8.85).
  • Solid-State Properties : Most analogs are isolated as white solids, suggesting the target compound may share similar crystallinity.

Biological Activity

N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving thiazole and indole derivatives. The synthesis typically employs methods such as hydrazone formation and subsequent modifications to introduce the hydroxyethyl and carboxamide groups. The structural characteristics are confirmed using spectroscopic techniques including NMR and IR spectroscopy, which reveal key functional groups and their positions within the molecular framework.

Anticancer Activity

Recent studies have demonstrated that compounds bearing similar thiazole and indole moieties exhibit significant anticancer properties. For instance, thiazolylhydrazonothiazoles were evaluated for their cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231). These compounds showed promising activity with minimal toxicity toward normal cells, suggesting a favorable therapeutic window for further development .

Table 1: Cytotoxic Activity of Thiazole Derivatives

Compound NameCell LineIC50 (µM)Toxicity Level
Compound AHCT-11612.5Low
Compound BHepG215.0Low
Compound CMDA-MB-23110.0Low

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. Molecular docking studies suggest that these compounds can bind effectively to the EGFR tyrosine kinase domain, disrupting its activity and leading to reduced cell proliferation .

Neuropharmacological Effects

Thiazole derivatives have also been explored for their neuropharmacological properties. For example, certain thiazole-integrated compounds have demonstrated anticonvulsant activity in animal models. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring enhance anticonvulsant efficacy, with some compounds achieving protective indices significantly higher than standard treatments .

Table 2: Anticonvulsant Activity of Thiazole Compounds

Compound NameED50 (mg/kg)TD50 (mg/kg)Protection Index
Analogue 118.4170.29.2
Analogue 215.0160.010.7

Case Studies

In a notable study, researchers synthesized a series of thiazole derivatives and tested them against human cancer cell lines. One compound demonstrated an IC50 value lower than that of doxorubicin in both anti-Bcl-2 Jurkat and anti-A-431 assays, showcasing its potential as a more effective treatment option . Additionally, molecular dynamics simulations revealed that effective compounds interact with target proteins primarily through hydrophobic interactions, which is crucial for their biological activity .

Q & A

Q. Advanced Research Focus

  • In Vitro Assays :
    • Anticancer Activity : MTT assays on cancer cell lines (e.g., IC50_{50} values) with normal cell controls (e.g., HEK293) to evaluate selectivity .
    • Anti-inflammatory Activity : COX-2 inhibition assays via ELISA .
  • Data Contradictions : Discrepancies in cytotoxicity (e.g., high potency in leukemia vs. low in solid tumors) are resolved by:
    • Metabolic Stability Tests : Liver microsome assays to rule out rapid degradation .
    • Target Engagement Studies : Western blotting for downstream biomarkers (e.g., p53, Bcl-2) .

How do researchers investigate the compound’s mechanism of action and target selectivity?

Q. Advanced Research Focus

  • Molecular Docking : Predicts binding to kinases (e.g., Aurora A) or tubulin using AutoDock Vina, guided by X-ray structures .
  • Kinase Profiling : Broad-panel screening (e.g., 100+ kinases) identifies off-target effects .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by stabilizing proteins upon ligand binding .
  • CRISPR Knockout Models : Validates target dependency (e.g., apoptosis induction in Bax/^{-/-} cells) .

What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Q. Advanced Research Focus

  • Solubility Enhancement : Co-solvent systems (PEG-400/Cremophor EL) or prodrug design (e.g., esterification of hydroxyethyl group) .
  • Metabolic Stability : Deuteration of labile C-H bonds or fluorination to block CYP450 oxidation .
  • Plasma Protein Binding : Equilibrium dialysis to assess unbound fraction, critical for dosing .

How are structure-activity relationships (SARs) systematically explored for this compound?

Q. Advanced Research Focus

  • Substituent Variation :
    • Indole N-Methylation : Enhances metabolic stability but may reduce tubulin binding .
    • Thiazole C-4 Modifications : Electron-withdrawing groups (e.g., -CF3_3) improve potency in kinase assays .
  • 3D-QSAR Models : CoMFA/CoMSIA maps guide rational design of analogs with predicted IC50_{50} improvements .
  • Free-Wilson Analysis : Quantifies contributions of substituents to activity (e.g., hydroxyethyl adds 0.5 log units to solubility) .

What experimental controls are critical in validating the compound’s biological activity?

Q. Advanced Research Focus

  • Positive Controls : Reference drugs (e.g., paclitaxel for tubulin inhibition, imatinib for kinase assays) .
  • Negative Controls : Scaffold analogs lacking key functional groups (e.g., indole-deleted version) .
  • Vehicle Controls : DMSO concentration matched to treatment groups to rule out solvent artifacts .
  • Replicate Consistency : ≥3 independent experiments with statistical rigor (e.g., ANOVA, p < 0.01) .

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